
Introduction: The Significance of the Indoline
Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-(2-Hydroxyethyl)indoline

CAS No.: 76953-90-7

Cat. No.: B3283556 Get Quote

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a

vast array of natural products and synthetic drugs.[1] Its reduced form, 2,3-dihydro-1H-indole,

commonly known as indoline, represents a conformationally more flexible and three-

dimensional scaffold that has garnered significant interest in drug discovery.[2] This guide

focuses on a specific derivative, 2,3-dihydro-1H-indole-2-ethanol, a molecule that combines the

structural features of the indoline ring with a primary alcohol functionality. Understanding the

chemical intricacies of this molecule provides a foundation for its potential applications in the

synthesis of novel therapeutic agents, particularly in the realms of neuroprotective and

antioxidant compounds.[2]

Molecular Structure and Identification
The formal name, 2,3-dihydro-1H-indole-2-ethanol, precisely describes the molecular

architecture. It consists of a bicyclic indoline core where the five-membered pyrrole ring is

saturated. An ethanol (-CH₂CH₂OH) substituent is attached to the carbon at position 2 of this

indoline ring.
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Identifier Value

IUPAC Name 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-ol

Molecular Formula C₁₀H₁₃NO

Molecular Weight 163.22 g/mol

Canonical SMILES C1C(C2=CC=CC=C2N1)CCO

InChI Key
(Predicted) YXWJVSRIHWBXBC-

UHFFFAOYSA-N

CAS Registry Number Not assigned (as of early 2026)

The structure features a chiral center at the C2 position of the indoline ring, meaning it can

exist as two enantiomers, (R)- and (S)-2,3-dihydro-1H-indole-2-ethanol. The stereochemistry at

this position can be critical for biological activity and receptor binding affinity.

Physicochemical Properties (Predicted)
While experimental data for this specific molecule is not readily available, its physicochemical

properties can be reliably predicted based on the indoline and ethanol moieties.
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Property Predicted Value Justification

Appearance
Colorless to pale yellow oil or

low-melting solid

Similar to other substituted

indolines.[3]

Boiling Point > 250 °C

Higher than indoline (220-221

°C) due to increased molecular

weight and hydrogen bonding

capability of the hydroxyl

group.

Melting Point < 60 °C

The flexible ethanol side chain

may disrupt crystal packing,

leading to a relatively low

melting point.

Solubility

Sparingly soluble in water.

Soluble in organic solvents like

ethanol, methanol, DMSO, and

chlorinated solvents.

The polar alcohol and amine

groups allow for some water

solubility, while the aromatic

ring ensures solubility in

organic media.

pKa (Amine) ~4.5 - 5.5

The nitrogen in the indoline

ring is a secondary amine, with

its basicity influenced by the

adjacent benzene ring.

Synthesis and Reactivity
The synthesis of 2,3-dihydro-1H-indole-2-ethanol is most logically achieved through the

reduction of a suitable indole precursor. The direct reduction of indole itself is challenging and

typically requires harsh conditions. A more controlled and common strategy involves the

reduction of an indole derivative that already contains the desired C2-substituent with an

appropriate functional group.[2]

Proposed Synthetic Pathway: Reduction of Ethyl 2-(1H-
indol-2-yl)acetate
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A robust and high-yield pathway involves a two-step reduction of a commercially available

starting material, ethyl 2-(1H-indol-2-yl)acetate.

Ethyl 2-(1H-indol-2-yl)acetate 2-(1H-indol-2-yl)ethan-1-ol

  LiAlH₄, THF
(Ester Reduction) 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-ol

  NaBH₃CN, AcOH
(Indole Reduction)

Click to download full resolution via product page

Synthetic route to 2,3-dihydro-1H-indole-2-ethanol.

Causality of Reagent Choice:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent necessary for the

complete reduction of the ester functional group to a primary alcohol. Softer reducing agents

like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid: This reagent is specifically chosen for

the selective reduction of the indole's C2=C3 double bond to an indoline.[2] The reaction

proceeds via protonation of the C3 position, forming an iminium ion intermediate which is

then readily reduced by the mild hydride donor, NaBH₃CN. Acetic acid serves as the

necessary proton source. This method is preferred over catalytic hydrogenation, which might

also reduce the benzene ring under more forcing conditions.

Experimental Protocol
Step 1: Synthesis of 2-(1H-indol-2-yl)ethan-1-ol

To a stirred solution of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF)

under a nitrogen atmosphere at 0 °C, add a solution of ethyl 2-(1H-indol-2-yl)acetate (1.0

eq.) in anhydrous THF dropwise.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise

addition of water, followed by 15% aqueous NaOH, and then more water.

Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl

acetate.

Concentrate the combined filtrate under reduced pressure to yield the crude product, which

can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-ol

Dissolve the 2-(1H-indol-2-yl)ethan-1-ol (1.0 eq.) from the previous step in glacial acetic acid.

Cool the solution to 0-5 °C in an ice bath.

Add sodium cyanoborohydride (2.5 eq.) portion-wise, maintaining the internal temperature

below 10 °C.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Carefully pour the reaction mixture into a beaker of ice and basify to pH > 9 with

concentrated aqueous NaOH.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel chromatography to afford the final compound.

Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following are the predicted

key features for 2,3-dihydro-1H-indole-2-ethanol.

¹H NMR Spectroscopy
The proton NMR spectrum will provide the most definitive structural information.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3283556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,3-dihydro-1H-indole-2-ethanol Aromatic Protons (4H) NH Proton (1H) C2-H Proton (1H) C3-H₂ Protons (2H) Cα-H₂ Protons (2H) Cβ-H₂ Protons (2H) OH Proton (1H) Predicted Chemical Shifts (δ, ppm) 6.5 - 7.2 ~3.5 - 4.5 (broad) ~3.7 - 4.0 ~2.9 - 3.3 ~1.7 - 1.9 ~3.6 - 3.8 Variable (broad)

 Multiplet

 Singlet

 Multiplet

 Multiplet

 Multiplet

 Multiplet

 Singlet

Click to download full resolution via product page

Predicted ¹H NMR assignments and chemical shifts.

Aromatic Protons (6.5-7.2 ppm): Four protons on the benzene ring will appear as a complex

multiplet pattern.

NH Proton (~3.5-4.5 ppm): A broad singlet, which will disappear upon D₂O exchange.

C2-H (~3.7-4.0 ppm): A multiplet, coupled to the C3 protons and the adjacent methylene

protons of the ethanol side chain.

C3-H₂ (~2.9-3.3 ppm): Two diastereotopic protons that will appear as a complex multiplet.

Ethanol CH₂CH₂OH: The two methylene groups will appear as multiplets, with the one closer

to the hydroxyl group (Cβ) being more downfield.

OH Proton (variable): A broad, exchangeable singlet.
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¹³C NMR Spectroscopy
Aromatic Carbons: Four signals expected between ~110-128 ppm, and two quaternary

carbons between ~130-152 ppm.

C2 Carbon: ~60-65 ppm.

C3 Carbon: ~35-40 ppm.

Ethanol Carbons: Cα (~38-42 ppm) and Cβ (~60-65 ppm).

Infrared (IR) Spectroscopy
O-H Stretch: A strong, broad absorption around 3300-3400 cm⁻¹ characteristic of an alcohol.

[4]

N-H Stretch: A moderate, sharp absorption around 3350-3450 cm⁻¹, potentially overlapping

with the O-H stretch.[3]

C-H Stretches (sp³): Absorptions just below 3000 cm⁻¹.

C-H Stretches (sp²): Absorptions just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.[4]

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z

= 163. Key fragmentation patterns would include:

Loss of H₂O: A peak at m/z = 145, resulting from dehydration of the ethanol side chain.

Alpha-Cleavage: Cleavage of the bond between C2 and the ethanol side chain, leading to a

fragment corresponding to the indoline ring.

Loss of the ethanol side chain: A peak at m/z = 118, corresponding to the loss of

•CH₂CH₂OH.
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Applications in Research and Drug Development
While 2,3-dihydro-1H-indole-2-ethanol itself is not a known therapeutic agent, its structural

components are of high interest to medicinal chemists.

Neuroprotective Agents: The 2,3-dihydroindole scaffold is present in compounds evaluated

for neuroprotective properties.[2] The conformational flexibility of the saturated five-

membered ring allows for better fitting into protein binding pockets compared to the rigid,

planar indole ring.

Antioxidant Properties: The secondary amine in the indoline ring can act as a radical

scavenger, imparting antioxidant activity.

Scaffold for Library Synthesis: The primary alcohol provides a reactive handle for further

chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to

esters, ethers, and other functional groups, enabling the creation of a library of derivatives

for screening against various biological targets. Indole derivatives, in general, are explored

for a wide range of therapeutic applications including antimicrobial, anti-inflammatory, and

anti-cancer activities.[1][5]

Conclusion
2,3-dihydro-1H-indole-2-ethanol is a chiral molecule that marries the privileged indoline scaffold

with a versatile primary alcohol functional group. Although not extensively documented, its

synthesis is feasible through established reductive methodologies from indole precursors. Its

predicted physicochemical and spectroscopic properties provide a clear blueprint for its

identification and characterization. The true value of this compound lies in its potential as a

building block for the synthesis of more complex molecules with potential therapeutic

applications, leveraging the favorable pharmacological profile of the indoline core.

References
Kaur, M., Utreja, D., Ekta, Jain, N., & Sharma, S. (2018). Phytochemical and
Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.

National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dihydro-. In NIST

Chemistry WebBook. Retrieved February 5, 2026, from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9655341/
https://openmedicinalchemistryjournal.com/VOLUME/15/PAGE/1/FULLTEXT/
https://www.nrfhh.com/Phytochemical-and-Pharmacological-Intervention-of-Indole-and-their-Derivatives-A,188891,0,2.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C496151
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3283556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zaitsev, M. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation

of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7535. Available at: [Link]

Kharitonov, D. I., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-

Indol-2-yl)Acetonitriles. Molecules, 25(23), 5760. Available at: [Link]

Latypova, L. R., et al. (2020). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at

the 3-Position. Russian Journal of Organic Chemistry, 56(1), 76–81. Available at: [Link]

Wikipedia contributors. (n.d.). Tryptophol. In Wikipedia. Retrieved February 5, 2026, from

[Link]

Aksenov, A. V., et al. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(4),

M1019. Available at: [Link]

Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic

acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal

Chemistry. Available at: [Link]

Bentarfa, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.

Current Organic Synthesis, 18(6). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis of Medicinally Important Indole Derivatives: A Review
[openmedicinalchemistryjournal.com]

2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin
Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

3. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]

4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.mdpi.com/1420-3049/27/21/7535
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730870/
https://www.researchgate.net/publication/339943232_Transformations_of_2-Ethyl-2-methyl-23-dihydro-1H-indole_at_the_3-Position
https://en.wikipedia.org/wiki/Tryptophol
https://www.mdpi.com/1422-8599/2018/4/M1019
https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00481a
https://www.ingentaconnect.com/content/ben/cos/2021/00000018/00000006/art00001
https://www.benchchem.com/product/b3283556?utm_src=pdf-custom-synthesis
https://openmedicinalchemistryjournal.com/VOLUME/15/PAGE/1/FULLTEXT/
https://openmedicinalchemistryjournal.com/VOLUME/15/PAGE/1/FULLTEXT/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655341/
https://webbook.nist.gov/cgi/cbook.cgi?ID=496-15-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8539596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8539596/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3283556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A
Comprehensive Review [nrfhh.com]

To cite this document: BenchChem. [Introduction: The Significance of the Indoline Scaffold].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3283556#2-3-dihydro-1h-indole-2-ethanol-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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